Sodium O-pentyl dithiocarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

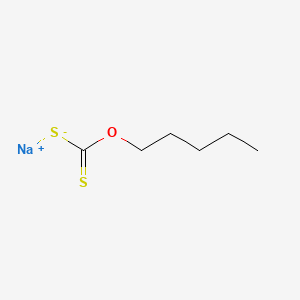

Sodium O-pentyl dithiocarbonate, also known as sodium amylxanthate, is a chemical compound with the molecular formula C6H11NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. The compound is known for its ability to selectively separate valuable minerals from ores.

準備方法

Synthetic Routes and Reaction Conditions: Sodium O-pentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and pentanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

CS2+NaOH+C5H11OH→C6H11NaOS2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through various methods, including filtration and crystallization, to obtain a high-purity compound suitable for industrial use.

化学反応の分析

Types of Reactions: Sodium O-pentyl dithiocarbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Disulfides

Reduction: Thiols

Substitution: Metal xanthates

科学的研究の応用

Chemical Applications

Organic Synthesis

Sodium O-pentyl dithiocarbonate serves as a reagent in organic synthesis, particularly in the formation of dithiocarbamate derivatives. It is utilized for its ability to form stable complexes with transition metals, which can be further employed in synthesizing other useful compounds .

Coordination Chemistry

In coordination chemistry, it acts as a ligand, forming complexes with metal ions. This property is significant for catalysis and materials science applications, where metal-dithiocarbamate complexes can exhibit unique electronic and optical properties .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and HIV. Its ability to interact with biological molecules suggests that it may play a role in drug development .

Industrial Applications

Mining Industry

One of the primary uses of this compound is as a flotation agent in the mining industry. It selectively binds to valuable minerals, facilitating their separation from ores during the flotation process. This application is crucial for recovering metals such as copper, lead, and zinc .

Polymer Industry

In the polymer sector, this compound is used as a stabilizer and processing aid. It helps enhance the properties of rubber and plastics by improving their resistance to degradation and enhancing their performance characteristics.

Case Study 1: Flotation Performance

A study conducted on the flotation performance of this compound demonstrated its effectiveness in selectively recovering copper from mixed mineral ores. The results indicated a significant increase in copper recovery rates when using this compound compared to traditional flotation agents.

Case Study 2: Antimicrobial Activity

In laboratory tests, this compound was evaluated against several bacterial strains. The findings showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

作用機序

The mechanism of action of sodium O-pentyl dithiocarbonate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where the compound selectively binds to valuable minerals, allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .

類似化合物との比較

- Sodium ethyl xanthate

- Sodium isopropyl xanthate

- Sodium butyl xanthate

Comparison: Sodium O-pentyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and selectivity properties compared to its shorter-chain counterparts. This makes it particularly effective in certain flotation processes where other xanthates may not perform as well .

特性

CAS番号 |

7607-99-0 |

|---|---|

分子式 |

C6H11NaOS2 |

分子量 |

186.3 g/mol |

IUPAC名 |

sodium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |

InChIキー |

RFKHZOHSRQNNPW-UHFFFAOYSA-M |

SMILES |

CCCCCOC(=S)[S-].[Na+] |

正規SMILES |

CCCCCOC(=S)[S-].[Na+] |

Key on ui other cas no. |

7607-99-0 |

物理的記述 |

Liquid |

関連するCAS |

123-97-7 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。